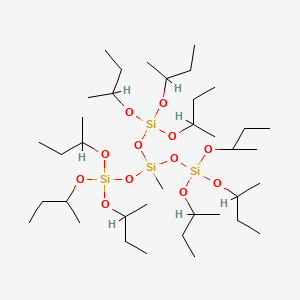

Methyltris(tri-sec-butoxysilyloxy)silane

Descripción

Methyltris(trimethylsiloxy)silane (CAS RN: 17928-28-8) is a silicon-based compound with the molecular formula C₁₀H₃₀O₃Si₄ and a molecular weight of 310.69 g/mol . It is characterized by a central silicon atom bonded to a methyl group and three trimethylsiloxy (–OSi(CH₃)₃) substituents. This compound is notable for its presence in diverse contexts, including:

- Food and Beverages: Identified in fermented pearl millet beverages, where it contributes to flavor and antimicrobial properties .

- Plant Chemistry: Detected in Curtis Melaleuca citrina leaf extracts via GC-MS analysis, accounting for 11.17% of volatile compounds .

- Environmental Samples: Found in water pollution studies as a major organic pollutant in certain regions .

- Biological Activity: Exhibits antimicrobial properties, as highlighted in phytochemical analyses .

Its structural stability and volatility (indicated by boiling point data ) make it suitable for analytical applications, while its functional groups influence its role in flavor enhancement and microbial inhibition.

Propiedades

Número CAS |

60711-47-9 |

|---|---|

Fórmula molecular |

C37H84O12Si4 |

Peso molecular |

833.4 g/mol |

Nombre IUPAC |

tributan-2-yl [methyl-bis[tri(butan-2-yloxy)silyloxy]silyl] silicate |

InChI |

InChI=1S/C37H84O12Si4/c1-20-29(10)38-51(39-30(11)21-2,40-31(12)22-3)47-50(19,48-52(41-32(13)23-4,42-33(14)24-5)43-34(15)25-6)49-53(44-35(16)26-7,45-36(17)27-8)46-37(18)28-9/h29-37H,20-28H2,1-19H3 |

Clave InChI |

JTMGSJWZRADOSX-UHFFFAOYSA-N |

SMILES |

CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |

SMILES canónico |

CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |

Otros números CAS |

60711-47-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The following table summarizes key structural, functional, and applicational differences between methyltris(trimethylsiloxy)silane and analogous tris-siloxy/keticime-substituted silanes:

Structural and Functional Differences

Substituent Groups :

- Trimethylsiloxy (–OSi(CH₃)₃) : Found in methyltris(trimethylsiloxy)silane and phenethyltris(trimethylsiloxy)silane. These groups confer volatility and thermal stability, making them suitable for analytical and flavor applications .

- Ketoxime (–ON=C(CH₃)R) : Present in KH301 and methylisobutylketoxime derivatives. These groups enable moisture-curable cross-linking in industrial polymers, enhancing adhesion and mechanical properties .

Biological vs. Industrial Roles :

Methyltris(trimethylsiloxy)silane :

- Food Industry : Imparts flavor in fermented beverages and acts as a preservative due to antimicrobial effects .

- Environmental Impact : Detected as a pollutant in water systems, indicating environmental persistence .

Ketoxime-Substituted Silanes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.